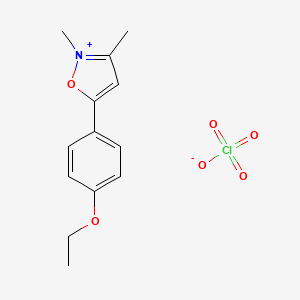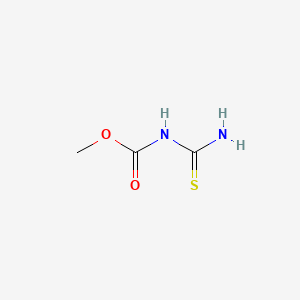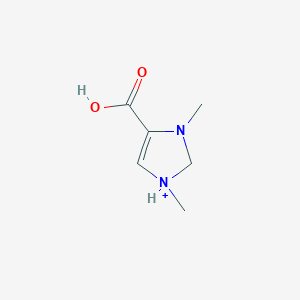
4-Carboxy-1,3-dimethyl-2,3-dihydro-1H-imidazol-1-ium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Carboxy-1,3-dimethyl-2,3-dihydro-1H-imidazol-1-ium is a heterocyclic organic compound that belongs to the imidazole family. Imidazoles are five-membered rings containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of a carboxyl group and two methyl groups, making it a versatile molecule in various chemical and biological applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Carboxy-1,3-dimethyl-2,3-dihydro-1H-imidazol-1-ium can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, starting from 1,2-diketones and urotropine in the presence of ammonium acetate, a simple and efficient solventless microwave-assisted method can be employed . Another method involves the use of ammonium acetate and aldehydes under solvent-free conditions to yield the desired imidazole derivative .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
4-Carboxy-1,3-dimethyl-2,3-dihydro-1H-imidazol-1-ium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.
Reduction: Reduction reactions can yield dihydroimidazole derivatives.
Substitution: The presence of reactive sites allows for substitution reactions, where functional groups can be introduced.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted imidazole derivatives, which can be further functionalized for specific applications.
科学的研究の応用
4-Carboxy-1,3-dimethyl-2,3-dihydro-1H-imidazol-1-ium has a wide range of applications in scientific research:
作用機序
The mechanism by which 4-Carboxy-1,3-dimethyl-2,3-dihydro-1H-imidazol-1-ium exerts its effects involves interactions with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways. The presence of the carboxyl group enhances its ability to form hydrogen bonds, contributing to its biological activity .
類似化合物との比較
Similar Compounds
- 1,3-Dimethylimidazolium chloride
- 2-Methylimidazole
- 4,5-Dimethylimidazole
Uniqueness
4-Carboxy-1,3-dimethyl-2,3-dihydro-1H-imidazol-1-ium is unique due to the presence of the carboxyl group, which imparts distinct chemical and biological properties. This functional group enhances its solubility in water and its ability to participate in hydrogen bonding, making it more versatile compared to other imidazole derivatives .
特性
CAS番号 |
52585-26-9 |
|---|---|
分子式 |
C6H11N2O2+ |
分子量 |
143.16 g/mol |
IUPAC名 |
1,3-dimethyl-1,2-dihydroimidazol-1-ium-4-carboxylic acid |
InChI |
InChI=1S/C6H10N2O2/c1-7-3-5(6(9)10)8(2)4-7/h3H,4H2,1-2H3,(H,9,10)/p+1 |
InChIキー |
CVMLRARIXSCZLY-UHFFFAOYSA-O |
正規SMILES |
C[NH+]1CN(C(=C1)C(=O)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1,5,7-Trimethyl-9-azabicyclo[3.3.1]nonan-3-one](/img/structure/B14636927.png)

![2,6,10,10-Tetramethylbicyclo[7.2.0]undec-5-en-2-ol](/img/structure/B14636957.png)
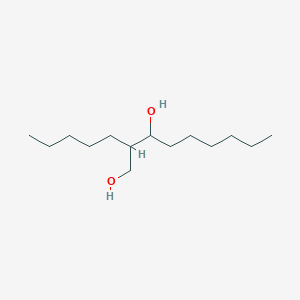
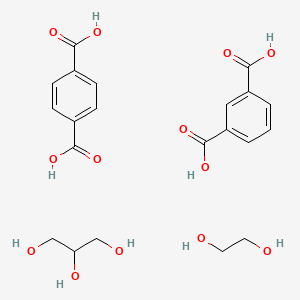
![1-[(4-Chlorophenyl)sulfanyl]-1H-indole-2,3-dione](/img/structure/B14636982.png)
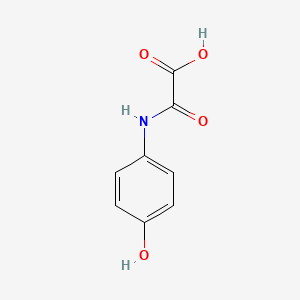
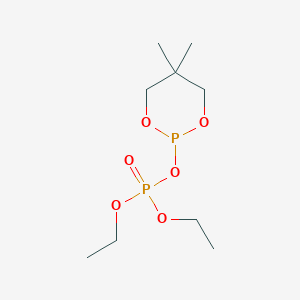
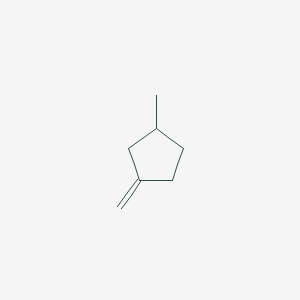
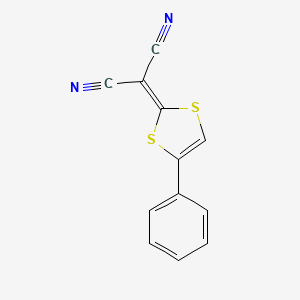
![1,1'-[1,4-Phenylenebis(sulfanediylmethylene)]dibenzene](/img/structure/B14637003.png)
![4-Chloro-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B14637028.png)
